molecular formula C13H14ClN3OS B379244 1-[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-butanone

1-[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-butanone

Cat. No. B379244
M. Wt: 295.79g/mol
InChI Key: BFYHOQGOVSWQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-1-butanone is a member of triazoles.

Scientific Research Applications

Inhibition of Human Dihydroorotate Dehydrogenase

This compound was identified as an inhibitor of human dihydroorotate dehydrogenase (HsDHODH), leading to the design and synthesis of novel triazole derivatives as potent HsDHODH inhibitors. These findings offer valuable insights for future optimization of 1H-1,2,4-triazole derivatives in this domain (Gong et al., 2017).

Antifungal Applications

Research into novel antifungal compounds includes the synthesis and characterization of 1,2,4-triazole derivatives. For example, the solubility thermodynamics and partitioning processes in biologically relevant solvents of such compounds were explored, revealing insights into their potential as antifungal agents (Volkova, Levshin, & Perlovich, 2020).

Fungicide Effectiveness

The efficacy of related triazole compounds like triadimefon, which include the 1,2,4-triazol-1-yl moiety, as fungicides against powdery mildew fungi has been demonstrated. This research highlights the systemic nature and vapor-phase activity of these compounds (Clark et al., 1978).

Structural Characterization

Structural characterization of similar triazole compounds has been conducted through various methods, including diffraction and spectroscopy. This research provides foundational knowledge for understanding the molecular structure of such compounds (Shuang-hu, 2014).

Antibacterial Activity

The synthesis of triazole derivatives and their evaluation for antibacterial activities have been explored. These studies contribute to the understanding of the potential use of triazole compounds in antibacterial applications (Hui et al., 2000).

Photophysics and Photochemistry

The photophysics and photochemistry of azole fungicides, including compounds with the 1,2,4-triazole moiety, have been studied to understand their behavior under light exposure. This research is crucial for optimizing the use of these compounds in agricultural settings (Silva et al., 2001).

properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]butan-1-one

InChI

InChI=1S/C13H14ClN3OS/c1-3-4-11(18)17-13(19-2)15-12(16-17)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

BFYHOQGOVSWQLP-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC

Canonical SMILES

CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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